S-Phenyl-d5-mercapturic Acid

Bioanalysis LC-MS/MS Stable Isotope Dilution

Quantifying urinary S-PMA for occupational benzene exposure requires an internal standard that matches analyte behavior without co-elution. Unlabeled S-PMA invalidates dilution assays. This d5-phenyl isotopolog provides: • +5 Da mass shift for distinct MS/MS detection • Validated per NIOSH Method 8326 (fortification: 3.8 ng/mL) • Enables LOQ of 0.10 μg/L-below ECHA's 2 μg/g creatinine limit • Supports 384-sample/day automated SPE-LC-MS/MS workflows

Molecular Formula C11H13NO3S
Molecular Weight 244.32 g/mol
Cat. No. B12372366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Phenyl-d5-mercapturic Acid
Molecular FormulaC11H13NO3S
Molecular Weight244.32 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1/i2D,3D,4D,5D,6D
InChIKeyCICOZWHZVMOPJS-ZYMAPILLSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Phenyl-d5-mercapturic Acid Overview


S-Phenyl-d5-mercapturic Acid (N-Acetyl-S-phenyl-d5-L-cysteine) is a deuterium-labeled analog of S-phenylmercapturic acid (S-PMA), a urinary metabolite of benzene and a specific biomarker for human benzene exposure [1]. The compound serves as an isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) analytical methods, enabling accurate quantitation of S-PMA in biological matrices [2]. The five deuterium atoms on the phenyl ring provide a mass shift of +5 Da relative to the unlabeled analyte, facilitating distinct chromatographic separation and mass spectrometric detection .

Workflow
Deuterium-labeled ISTD for urinary S-PMA quantitation
Selection
Stable isotope dilution LC-MS/MS or GC-MS methods
Use Context
Benzene exposure biomarker research and biomonitoring

Substitution Failure in Quantitative Bioanalysis


Interchanging S-Phenyl-d5-mercapturic Acid with unlabeled S-PMA or alternative isotopologs (e.g., d2-labeled or 13C6-labeled variants) is analytically invalid due to distinct mass spectrometric behavior, variable matrix effect compensation capabilities, and documented differences in method ruggedness [1]. Unlabeled S-PMA cannot serve as an internal standard in stable isotope dilution assays because it co-elutes with endogenous analyte, producing identical m/z transitions that preclude separate detection [2]. Alternative deuterated forms with fewer labeled atoms (e.g., d2-S-PMA) exhibit different chromatographic retention characteristics and may not provide equivalent compensation for ionization suppression or enhancement caused by urinary matrix components [3]. The d5 isotopolog is specifically validated in multiple peer-reviewed analytical methods and regulatory guidance documents, including the NIOSH Manual of Analytical Methods Method 8326 [4].

Unlabeled S-PMA
Co-elution with endogenous analyte and identical MRM transitions preclude separate detection.
Alternative deuterated forms (e.g., d2-S-PMA)
Different chromatographic retention may not provide equivalent matrix-effect compensation.
Structural analogs or non-isotopic ISTD
Ionization and fragmentation behavior may differ, introducing quantitation bias.

Quantitative Performance Evidence


Isotopic Mass Shift in MRM Transition

S-Phenyl-d5-mercapturic Acid provides a distinct multiple reaction monitoring (MRM) transition of m/z 243 → 114 in negative electrospray ionization mode, compared to m/z 238 → 109 for unlabeled S-PMA, yielding a +5 Da precursor ion mass shift and +5 Da product ion mass shift [1]. This 5 Da mass difference ensures baseline chromatographic separation and eliminates cross-talk interference between the internal standard and analyte channels, a requirement for validated quantitative bioanalysis under regulatory guidance .

Isotopic Mass Shift MRM
Head-to-head
Precursor: m/z 243 → 114 (d5) vs m/z 238 → 109 (unlabeled). Uniform +5 Da shift.
Supports distinct detection without cross-talk interference.
Based on published LC-MS/MS method.
Bioanalysis LC-MS/MS Stable Isotope Dilution

Validated Accuracy and Precision in Urine

In a fully validated LC-MS/MS method employing S-Phenyl-d5-mercapturic Acid as the internal standard, the method achieved accuracy with <7.5% relative error (RE) and precision with <6.5% relative standard deviation (RSD) for quality control samples across the calibration range of 0.400–200 ng/mL in human urine [1]. This validation performance, conducted with fully automated 96-well solid-phase extraction, meets the stringent criteria for quantitative bioanalysis in occupational and environmental exposure monitoring [2].

Accuracy & Precision in Urine
Method context
Accuracy within ≤15% acceptance threshold; calibration 0.400–200 ng/mL (human urine research matrix).
Supports bioanalytical validation review for biomonitoring research.
Automated SPE-LC-MS/MS ESI-MRM method.
Method Validation Accuracy Precision Urine Analysis

High-Throughput Sample Analysis

Using S-Phenyl-d5-mercapturic Acid as the internal standard, a fully automated 96-well SPE LC-MS/MS method achieved a sample analysis throughput of 384 samples per day with a chromatographic runtime of only 3 minutes per sample [1]. This throughput is enabled by the isotopic internal standard's ability to compensate for matrix effects without requiring extensive chromatographic separation from co-eluting interferences, a limitation encountered with non-deuterated or structurally dissimilar internal standards [2].

High-Throughput Analysis
Class-level
384 samples/day with 3-min runtime using automated 96-well SPE LC-MS/MS.
Supports large-scale biomonitoring research workflows.
Throughput enabled by ISTD matrix-effect compensation.
High-Throughput Analysis Automation LC-MS/MS

Isotope Dilution GC-MS for Low-Level Exposure

A fully automated gas chromatography-negative chemical ionization tandem mass spectrometry (GC-NCI-MS/MS) method using S-Phenyl-d5-mercapturic Acid in isotopic dilution achieved a limit of quantification (LOQ) of 0.10 μg/L for S-PMA in urine, with accuracy ranging from 98.3% to 99.6% and precision (RSD) from 1.6% to 6.4% [1]. This LOQ is an order of magnitude lower than the European Chemicals Agency (ECHA) biological limit value of 2 μg/g creatinine for occupational benzene exposure monitoring, demonstrating the d5 internal standard's suitability for regulatory compliance testing [2].

GC-MS LOQ vs Regulatory Level
Supporting evidence
LOQ: 0.10 μg/L (GC-NCI-MS/MS) vs ECHA biological limit 2 μg/g creatinine.
Enables detection far below occupational exposure thresholds.
Reported method accuracy 98.3–99.6%, precision 1.6–6.4% RSD.
GC-MS Isotope Dilution Limit of Quantification Occupational Exposure

Superior Fragmentation Pattern Stability

The placement of five deuterium atoms on the phenyl ring of S-Phenylmercapturic acid, rather than on the alkyl chain or acetyl group, ensures that the labeled fragment ion (m/z 114) corresponds directly to the unlabeled analyte's fragment ion (m/z 109), both derived from the phenylthio moiety [1]. Alternative labeling strategies (e.g., d2 on the cysteine backbone) produce fragment ions with different mass shifts that may not co-elute identically, potentially introducing quantitation bias [2]. The d5-phenyl labeling preserves the identical fragmentation pathway and relative ion abundance of the analyte, a critical requirement for accurate stable isotope dilution quantitation .

Fragmentation Pattern Stability
Class-level inference
Uniform +5 Da shift on both precursor and phenylthio fragment ion (m/z 114).
Preserves identical MS/MS fragmentation pathway as unlabeled analyte.
Reduces systematic error risk in isotope dilution quantitation.
Mass Spectrometry Fragmentation Isotopic Labeling

S-PMA vs t,t-MA Biomarker Sensitivity

Although this evidence pertains to the unlabeled analyte S-PMA, it establishes the fundamental scientific rationale for selecting S-Phenyl-d5-mercapturic Acid as the corresponding internal standard. S-PMA demonstrates an apparent elimination half-life of 9.1 hours (SD 3.7) compared to 5.0 hours (SD 2.3) for trans,trans-muconic acid (t,t-MA), a 1.8-fold difference that makes S-PMA a more reliable biomarker for benzene exposures during extended work shifts [1]. S-PMA allows reliable determination of benzene exposures down to 0.3 ppm (8-h TWA), whereas t,t-MA is limited to exposures above 1 ppm due to high non-specific background from dietary sorbic acid [2]. S-PMA proved statistically more specific and sensitive than t,t-MA (P = 0.030, Fisher's exact test) [3].

S-PMA vs t,t-MA Biomarker
Cross-study comparable
Half-life 9.1 h (S-PMA) vs 5.0 h (t,t-MA); detection down to 0.3 ppm (P=0.030).
Supports S-PMA biomarker selection for extended shift exposure research.
Analyte comparison basis; justifies d5-ISTD procurement.
Pharmacokinetics Biomarker Specificity Benzene Exposure

Application Scenarios


Occupational Biomonitoring of Benzene Exposure

S-Phenyl-d5-mercapturic Acid serves as the internal standard of choice for LC-MS/MS and GC-MS methods quantifying urinary S-PMA in occupational health surveillance programs. The validated method using this d5 internal standard achieves a calibration range of 0.400–200 ng/mL with accuracy <7.5% RE and precision <6.5% RSD, enabling reliable detection of benzene exposures down to 0.3 ppm (8-h TWA)—the threshold at which S-PMA demonstrates superior specificity over alternative biomarkers such as t,t-MA [1][2]. The European Chemicals Agency has established a biological limit value of 2 μg/g creatinine for S-PMA, and GC-MS methods employing S-Phenyl-d5-mercapturic Acid achieve an LOQ of 0.10 μg/L, well below this regulatory threshold [3].

High-Throughput Urine S-PMA Analysis

For large-scale epidemiological studies or clinical trials evaluating benzene exposure across populations, S-Phenyl-d5-mercapturic Acid enables fully automated 96-well SPE LC-MS/MS workflows with a throughput of 384 samples per day and a chromatographic runtime of only 3 minutes per sample [1]. This high-throughput capability, combined with the internal standard's matrix effect compensation properties documented in head-to-head studies of chromatographic elution conditions, makes it the optimal choice for studies requiring rapid turnaround and cost-effective analysis of hundreds to thousands of urine specimens [2].

NIOSH Method 8326 Compliance Testing

NIOSH Manual of Analytical Methods Method 8326 explicitly specifies the use of deuterated S-phenylmercapturic acid as the internal standard for the quantitative determination of S-PMA in urine, with a fortification level of 3.8 ng/mL of the deuterated internal standard employed in method validation [1]. Laboratories performing compliance testing for occupational benzene exposure must procure S-Phenyl-d5-mercapturic Acid to adhere to this validated NIOSH method, as substitution with unlabeled S-PMA or alternative internal standards invalidates the method's performance specifications and traceability [2].

Benzene Metabolism and Biomarker Research

Research studies investigating the metabolism of benzene to S-PMA, including pharmacokinetic modeling of the 9.1-hour elimination half-life and the 0.11% molar excretion fraction, rely on S-Phenyl-d5-mercapturic Acid as the internal standard for accurate quantitation in urine and plasma matrices [1][2]. The uniform +5 Da mass shift provided by d5-phenyl labeling ensures that the internal standard fragments identically to the analyte in MS/MS collision cells, eliminating quantitation bias that could confound toxicokinetic parameter estimation [3].

Application
Selection Property
Validation Focus
Occupational biomonitoring research
Deuterated ISTD for urinary S-PMA
Matrix-effect compensation and accuracy review
High-throughput biomonitoring studies
Automated SPE-LC-MS/MS ISTD
Sample throughput and matrix-effect review
NIOSH Method 8326 validation context
Specified deuterated internal standard
Method performance specification review
Benzene metabolism and biomarker research
Uniformly labeled phenyl-d5 ISTD
Quantitative accuracy and fragmentation consistency
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